3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
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Overview
Description
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is an organic compound characterized by a cyclopropyl ring substituted with two methyl groups and an amine group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the amine group. One common method includes the reaction of 2,2-dimethylcyclopropanecarboxylic acid with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of alkylated or acylated amines.
Scientific Research Applications
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-Dimethylcyclopropyl)-1H-indole-3-carbaldehyde
- 2-[(2,2-Dimethylcyclopropyl)-carbonyl]cyclohexane-1,3-dione
Uniqueness
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopropyl ring and amine group make it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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